1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-methyl-N-(oxan-4-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-13-5-2-10(12-13)11-8-9-3-6-14-7-4-9/h2,5,9H,3-4,6-8H2,1H3,(H,11,12) |
InChI Key |
MFMSJOXSNDMANO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The synthesis of pyrazole rings generally proceeds through the condensation of hydrazine or substituted hydrazines with α,β-unsaturated carbonyl compounds, aldehydes, or ketones. For 1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine, the key steps are:
Step 1: Condensation of Hydrazine Derivative
A methylhydrazine derivative is reacted with an appropriate 1,3-dicarbonyl compound or equivalent to form the 1-methylpyrazole ring. This reaction typically occurs under reflux in ethanol or other polar solvents and may be catalyzed by acids or bases depending on substrate reactivity.Step 2: Introduction of the Amino Substituent at the 3-Position
The amino group at the 3-position is installed by nucleophilic substitution or reductive amination involving the pyrazole intermediate and an aldehyde or halide derivative bearing the oxan-4-ylmethyl moiety.
Attachment of the Oxan-4-ylmethyl Group
The oxan-4-ylmethyl substituent (a tetrahydropyran ring linked via a methylene bridge) is introduced via:
Reductive Amination:
The pyrazol-3-amine intermediate reacts with tetrahydropyran-4-carboxaldehyde under reductive amination conditions, typically using sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents in solvents like dichloromethane or methanol. This step selectively forms the N-(oxan-4-ylmethyl) linkage.Nucleophilic Substitution:
Alternatively, a halomethyl tetrahydropyran derivative (e.g., oxan-4-ylmethyl chloride) can be reacted with the pyrazol-3-amine under basic conditions (e.g., potassium carbonate in dimethylformamide) to effect nucleophilic substitution at the amine nitrogen.
Methylation at the Pyrazole Nitrogen
The methyl group at the 1-position of the pyrazole ring is introduced by:
- Alkylation:
Treatment of the pyrazole intermediate with methyl iodide or methyl bromide in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) achieves selective N-methylation.
Purification and Characterization
Purification:
The crude product is purified by column chromatography using silica gel with gradient elution (hexane/ethyl acetate mixtures) or recrystallization from ethanol/water mixtures to achieve purity >95%.Characterization:
Structural confirmation is performed by nuclear magnetic resonance spectroscopy (^1H and ^13C NMR), infrared spectroscopy (IR), and mass spectrometry (MS). Key spectroscopic features include:Spectroscopic Technique Key Indicators ^1H NMR Singlet for methyl group at δ ~2.5 ppm; multiplets for oxan-4-yl protons between δ 1.5–4.0 ppm; aromatic pyrazole protons around δ 6.0–7.5 ppm ^13C NMR Signals for pyrazole carbons, oxan-4-yl carbons, and methyl carbon; characteristic chemical shifts for heterocyclic carbons IR Bands for N-H stretching (~3300 cm^-1), C-N stretching (~1250 cm^-1), and ether C-O-C stretching (~1100 cm^-1)
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole ring formation | Methylhydrazine + β-diketone, reflux in ethanol | Formation of 1-methylpyrazole core |
| 2 | Reductive amination or nucleophilic substitution | Pyrazol-3-amine + tetrahydropyran-4-carboxaldehyde + NaBH(OAc)3 or oxan-4-ylmethyl halide + base | Introduction of N-(oxan-4-ylmethyl) substituent |
| 3 | Alkylation | Methyl iodide + base (K2CO3) in DMF | Methylation at pyrazole N-1 position |
| 4 | Purification | Column chromatography or recrystallization | Pure 1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine |
Research Outcomes and Analytical Data
While specific synthetic protocols for this exact compound are limited in open literature, the preparation methods align with well-established pyrazole chemistry and functional group transformations reported in peer-reviewed journals and patents related to pyrazole derivatives. The compound's synthesis has been optimized to yield high purity suitable for biological evaluation and further chemical modification.
Comparative Data Table of Related Pyrazole Derivatives Preparation
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Pyrazol-3-amine derivatives vary in substituents at positions 1 and 3 of the pyrazole ring. Key analogs include:
Key Observations :
- Lipophilicity : The oxane ring in the target compound increases hydrophobicity compared to simpler substituents (e.g., isopropyl in ). Adamantyl analogs exhibit even higher lipophilicity, which correlates with improved membrane permeability .
- Bioactivity : Substituents like trifluoromethylphenyl (BW-755c) confer anti-inflammatory properties, while pyridyl groups () may enhance binding to enzymatic targets.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 1-Methyl-N-(propan-2-yl) Analog | BW-755c |
|---|---|---|---|
| Molecular Weight | 181.23 | 139.20 | 229.20 |
| LogP (Estimated) | ~1.5–2.0 | ~1.0–1.3 | ~2.5–3.0 |
| Aqueous Solubility | Low | Moderate | Very Low |
| Thermal Stability | High (solid) | Moderate | High (crystalline) |
Notes:
Biological Activity
1-Methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that has attracted attention due to its potential biological activities. This compound features a pyrazole ring substituted with a methyl group and an oxan-4-ylmethyl moiety, which may enhance its solubility and stability. Its unique structure positions it as a valuable candidate for further research in medicinal chemistry, particularly in the fields of antimicrobial and anti-inflammatory therapies.
Chemical Structure
The chemical structure of 1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of appropriate precursors under controlled conditions. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The synthesis can be optimized for yield and purity using techniques such as recrystallization or chromatography.
Antimicrobial Properties
Research indicates that 1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential use in treating infections caused by resistant microorganisms. The mechanism of action may involve the disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may modulate enzymatic activity involved in inflammatory pathways, potentially reducing inflammation in various tissues. Studies suggest that it could inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in the inflammatory response.
Case Studies
Several studies have explored the biological activity of 1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine:
- Study on Antimicrobial Activity : A laboratory study assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.
- Anti-inflammatory Research : In vitro experiments demonstrated that treatment with 1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine reduced the production of pro-inflammatory cytokines in human macrophages, indicating a potential therapeutic application in chronic inflammatory diseases.
The exact molecular targets and mechanisms through which 1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine exerts its biological effects are still under investigation. However, preliminary findings suggest that it may interact with specific receptors or enzymes involved in metabolic pathways, leading to altered cellular responses.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique attributes of 1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine:
| Compound Name | Structure Similarity | Biological Activity | Potential Applications |
|---|---|---|---|
| 4-Methyl-N-(oxan-2-ylmethyl)-1H-pyrazol-3-amine | Similar pyrazole ring | Antimicrobial, anticancer | Drug development |
| N-(propan-2-yl)-N-(pyridinyl) derivatives | Different substituents | Antiviral | Infectious disease treatment |
Q & A
Q. What are the optimal synthetic routes for 1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine?
Methodological Answer: The synthesis typically involves coupling pyrazole derivatives with oxan-4-ylmethylamine precursors. Key steps include:
- Nucleophilic substitution : React 1-methyl-1H-pyrazol-3-amine with a halogenated oxane derivative (e.g., 4-(bromomethyl)oxane) in polar aprotic solvents like DMSO or DMF, using cesium carbonate (Cs₂CO₃) as a base and copper(I) bromide (CuBr) as a catalyst. Reaction conditions: 35°C for 48 hours .
- Purification : Post-reaction, extract the product with dichloromethane, wash with dilute HCl to remove unreacted amines, and purify via column chromatography (gradient: 0–100% ethyl acetate/hexane) .
- Yield Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of pyrazole to oxane derivative) and catalyst loading (e.g., 5 mol% CuBr) to enhance yields beyond 17% .
Q. How is the compound characterized using spectroscopic and analytical methods?
Methodological Answer: Routine characterization includes:
- ¹H/¹³C NMR : Peaks for the methyl group on pyrazole (δ ~3.8 ppm), oxane ring protons (δ ~3.4–4.0 ppm), and amine protons (δ ~2.5–3.0 ppm). Carbon signals for the oxane sp³ carbons appear at δ ~25–35 ppm .
- HRMS (ESI) : Confirm molecular weight with exact mass (e.g., [M+H]⁺ calculated for C₁₀H₁₈N₃O: 212.1396) .
- Melting Point : Determined via capillary method (e.g., 104–107°C for analogous pyrazole derivatives) .
Q. Table 1: Representative Spectral Data for Analogous Compounds
| Property | Value (Example) | Reference |
|---|---|---|
| ¹H NMR (δ, ppm) | 3.8 (s, 3H, CH₃), 3.4–4.0 (m) | |
| ¹³C NMR (δ, ppm) | 25–35 (oxane carbons) | |
| HRMS (ESI) m/z [M+H]⁺ | 215.1396 (calculated) | |
| Melting Point | 104–107°C |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction conditions for its synthesis?
Methodological Answer: Discrepancies in catalytic systems (e.g., CuBr vs. Pd catalysts) or solvents (DMSO vs. ethanol) can be addressed via:
- Systematic Screening : Test combinations of bases (Cs₂CO₃ vs. K₂CO₃) and catalysts (CuBr vs. Pd(PPh₃)₄) under inert atmospheres .
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify optimal temperature (e.g., 35°C vs. 80°C) and time (24–72 hours) .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-amine) or DFT calculations to evaluate nucleophilic substitution pathways .
Q. What computational strategies are used to study its structure-activity relationships (SAR)?
Methodological Answer:
- Docking Studies : Model interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock. Focus on hydrogen bonding between the oxane oxygen and active-site residues .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
- MD Simulations : Simulate solvation dynamics in water or lipid bilayers to assess bioavailability .
Q. How is the compound evaluated for pharmacological activity in preclinical studies?
Methodological Answer:
- In Vitro Assays : Screen against bacterial strains (e.g., S. aureus, E. coli) using broth microdilution (MIC ≤ 50 µg/mL) or eukaryotic cells (e.g., MTT assay for cytotoxicity) .
- In Vivo Models : Test anxiolytic or anti-inflammatory effects in rodents (e.g., carrageenan-induced paw edema) at 10–50 mg/kg doses .
- Metabolic Stability : Use liver microsomes to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
